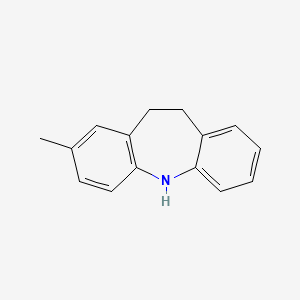

2-Methyl 10,11-dihydro dibenzazepine

Description

Contextualization within Dibenzazepine (B1670418) Chemistry and Medicinal Significance

The dibenzazepine core structure consists of a seven-membered azepine ring fused to two benzene (B151609) rings. This tricyclic system is the foundational structure for a range of pharmaceuticals, most notably anticonvulsants such as carbamazepine (B1668303) and oxcarbazepine, as well as tricyclic antidepressants like imipramine (B1671792) and desipramine. beilstein-journals.org The therapeutic efficacy of these compounds has spurred extensive research into the synthesis and biological activity of a vast array of dibenzazepine derivatives. nih.gov

The dihydro variant, 10,11-dihydro-5H-dibenzo[b,f]azepine, also known as iminodibenzyl, is a key intermediate in the synthesis of many of these drugs. beilstein-journals.org The introduction of substituents onto the dibenzazepine skeleton is a common strategy in medicinal chemistry to modulate the pharmacological and pharmacokinetic properties of the parent compound. The placement of a methyl group at the 2-position of the 10,11-dihydrodibenzazepine structure, yielding 2-Methyl-10,11-dihydrodibenzazepine, is one such modification. The presence of an electron-donating methyl group on the aromatic ring can influence the electronic properties and metabolic stability of the molecule. nih.gov

Research Rationale and Scope for Chemical Compound Investigations

The primary rationale for investigating specific derivatives of a medicinally important scaffold like dibenzazepine is the potential for discovering new compounds with improved therapeutic profiles, novel biological activities, or a better understanding of structure-activity relationships. The exploration of substituted analogues allows researchers to probe the interactions of these molecules with biological targets.

However, the available body of academic literature focusing specifically on 2-Methyl-10,11-dihydrodibenzazepine is notably limited. While the synthesis of various substituted dibenzazepines has been described in a broader context, detailed studies dedicated to the 2-methyl isomer are scarce. nih.gov Much of the available information positions this compound as a potential intermediate in the synthesis of more complex molecules or as a reference standard for analytical purposes.

Detailed Research Findings

Despite the limited specific research, some key chemical and physical properties of 2-Methyl-10,11-dihydrodibenzazepine have been documented, primarily through chemical databases and catalogues.

Table 1: Physicochemical Properties of 2-Methyl-10,11-dihydrodibenzazepine

| Property | Value |

|---|---|

| Molecular Formula | C15H15N |

| Molecular Weight | 209.29 g/mol |

| IUPAC Name | 2-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine |

| CAS Number | 150802-55-4 |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

Table 2: Spectroscopic and Analytical Data of 2-Methyl-10,11-dihydrodibenzazepine

| Data Type | Details |

|---|---|

| ¹H NMR | Data not available in the reviewed literature. |

| ¹³C NMR | Data not available in the reviewed literature. |

| Mass Spectrometry | Data not available in the reviewed literature. |

| Infrared Spectroscopy | Data not available in the reviewed literature. |

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-6,11-dihydro-5H-benzo[b][1]benzazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-11-6-9-15-13(10-11)8-7-12-4-2-3-5-14(12)16-15/h2-6,9-10,16H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGFIMXZFCKYNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=CC=CC=C3CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150802-55-4 | |

| Record name | Trimipramine maleate impurity G [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150802554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL 10,11-DIHYDRO DIBENZAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFE7DIU8W4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Synthesis of 2 Methyl 10,11 Dihydro Dibenzazepine and Its Derivatives

Historical and Contemporary Synthetic Routes to the Dibenzazepine (B1670418) Core

The journey to synthesize the dibenzazepine framework began in the late 19th century. The foundational work was laid in 1899 with the first reported synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepine. This pioneering effort established the fundamental chemical principles that would be refined and expanded upon for over a century.

Large-scale industrial synthesis routes were later developed, highlighting the compound's growing importance. A standard industrial process involves a multistep sequence starting from the oxidative coupling of o-nitrotoluene. This is followed by a reduction of the resulting dinitrobibenzyl to 2,2'-diaminobibenzyl, subsequent ring-closing via amine condensation to form the azepine ring, and a final catalytic dehydrogenation step. nih.gov This robust pathway became a cornerstone for producing various dibenzazepine derivatives. nih.gov

Cyclization Reactions for Azepine Ring Formation

The critical step in forming the dibenzazepine scaffold is the construction of the central seven-membered azepine ring. This is typically achieved through intramolecular cyclization, and several key strategies have been developed for this purpose.

Historically, the most significant method for creating the dibenzazepine core is through acid-catalyzed cyclization. The original synthesis by Thiele and Holzinger utilized polyphosphoric acid (PPA) to catalyze the intramolecular cyclization of 2,2'-diaminobibenzyl at elevated temperatures. This reaction involves the condensation of the two amino groups to form the central azepine ring. The process requires harsh conditions, with temperatures reaching up to 280 °C, to drive the dehydration and ring closure. nih.gov

PPA is also employed in ring expansion strategies that yield the dibenzazepine skeleton. One such method is the PPA-catalyzed Wagner–Meerwein rearrangement of acridin-9-ylmethanol, which rearranges to the 5H-dibenzo[b,f]azepine structure in good yield. nih.gov

More contemporary approaches leverage the power of transition-metal catalysis. The intramolecular Buchwald–Hartwig amination has emerged as a versatile and widely used method for forming the crucial C-N bond to close the azepine ring. nih.govwikipedia.org This palladium-catalyzed cross-coupling reaction offers milder reaction conditions and greater functional group tolerance compared to classical methods. nih.gov

Several strategies based on this reaction have been developed. One approach involves a double Buchwald–Hartwig amination of a 2,2'-dihalostilbene analog with a primary amine. nih.gov Another powerful technique is the intramolecular cyclization of precursors like 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol derivatives. rsc.orgnih.gov The optimization of this latter reaction has been studied extensively, demonstrating the importance of ligand, base, and solvent selection for achieving high yields. rsc.org For instance, the combination of a palladium acetate (B1210297) catalyst with the Xantphos ligand and potassium carbonate as the base in toluene (B28343) under microwave irradiation has proven to be highly effective. rsc.orgnih.gov

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | Xantphos | K₂CO₃ | THF | 50-60 | 2 | 9 |

| 2 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 15 |

| 3 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 110 | 24 | 21 |

| 4 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 170 (MW) | 8 | 52 |

N-Arylation and Acid-Catalyzed Rearrangement Pathways

An alternative to direct cyclization involves a two-step process of N-arylation followed by an acid-catalyzed rearrangement. This pathway is particularly useful for accessing substituted dibenzazepines. The first step involves the synthesis of N-arylindoles, which can be achieved through copper-catalyzed Ullmann-type coupling or palladium-catalyzed Buchwald–Hartwig amination. nih.gov

The resulting N-arylindole then undergoes a polyphosphoric acid (PPA)-catalyzed rearrangement to yield the dibenzazepine scaffold. nih.govbeilstein-journals.org This rearrangement, first reported by Tokmakov and Grandberg, is sensitive to the electronic properties of the substituents on the aromatic rings. nih.gov Electron-donating groups tend to promote the reaction, whereas strongly electron-withdrawing groups can prevent the rearrangement altogether. nih.gov A significant drawback of this method is the potential for acid-catalyzed dehalogenation, which can lead to low yields for chloro- and bromo-substituted analogs. nih.govresearchgate.net

Multicomponent Reaction Systems for Dibenzazepine Scaffold Construction

Multicomponent reactions (MCRs), where multiple starting materials react in a single pot to form a complex product, offer an efficient and atom-economical route to diverse heterocyclic scaffolds. rsc.orgnih.gov Isocyanide-based MCRs, for example, have been successfully employed to construct pyrrole-fused dibenzazepine-related structures. beilstein-journals.org

Another sophisticated approach combines multiple catalytic cycles in a domino process. For instance, a multicomponent-multicatalyst system using Rh(I) and Pd(0) has been developed for the synthesis of aza-dibenzazepines. allfordrugs.com This reaction proceeds through a domino sequence involving a Suzuki coupling followed by an in-situ Buchwald–Hartwig amination, allowing for the construction of complex substituted derivatives from simple starting materials in a single operation. nih.gov

Advanced Synthetic Strategies for Substituted Analogues

Modern synthetic efforts have focused on developing flexible strategies to access a wide range of substituted dibenzazepine analogues, including derivatives of 2-Methyl 10,11-dihydro dibenzazepine. These methods often provide greater control over the substitution pattern on the aromatic rings.

| Compound | Substituent R¹ | Substituent R² | Overall Yield (%) |

|---|---|---|---|

| 4d | H | 4-CF₃ | 61 |

| 4e | H | 5-CF₃ | 70 |

| 4f | 4-CF₃ | H | 80 |

| 4h | H | 4-CH₃ | 58 |

| 4i | H | 5-CH₃ | 55 |

| 4j | 4-CH₃ | H | 52 |

Another advanced strategy for creating unsymmetrically substituted derivatives involves the ortho-bromination of functionalized dihydrostilbenes, followed by an intramolecular Buchwald–Hartwig cyclization. nih.gov Furthermore, the Catellani reaction, which utilizes palladium-norbornene cooperative catalysis, has been unexpectedly found to produce substituted dibenzazepines. nih.govbeilstein-journals.org This reaction involves the coupling of an aryl iodide, a bromoaniline, and norbornadiene, followed by a retro-Diels–Alder reaction to furnish the final product with substituents such as methoxy, methyl, chloro, and fluoro groups. nih.govbeilstein-journals.org

Finally, post-synthesis functionalization of the dibenzazepine core itself is a viable strategy. For example, the dihydrodibenzo[b,f]azepine ring can be brominated to create a tetrabrominated intermediate, which serves as a versatile platform for introducing further diversity through subsequent reactions. nih.gov

Regioselective Functionalization Approaches

Regioselective functionalization is crucial for the synthesis of specifically substituted dibenzazepine derivatives like the 2-methyl variant. Key strategies include the cyclization of appropriately substituted precursors and the direct functionalization of the parent 10,11-dihydrodibenzo[b,f]azepine ring system.

One of the most powerful and versatile methods for constructing the dibenzazepine core is the Buchwald-Hartwig amination . nih.govwikipedia.org This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, which is central to the cyclization process. nih.govwikipedia.org For the synthesis of 2-Methyl-10,11-dihydrodibenzo[b,f]azepine, this can be approached via an intramolecular cyclization of a suitably substituted stilbene (B7821643) or bibenzyl precursor. For instance, a 2,2'-dihalo-bibenzyl derivative, where one of the aromatic rings bears a methyl group at the desired position, can undergo a double Buchwald-Hartwig amination with an amine to form the seven-membered ring. beilstein-journals.org The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving high yields. rsc.org

Another approach involves a three-step process that has been successfully employed for the synthesis of various substituted 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. rsc.orgnih.gov This methodology can be adapted for the synthesis of 2-methyl analogues. The process typically involves:

A nucleophilic addition reaction between a substituted o-nitrobenzyl chloride and a 2-chlorobenzaldehyde (B119727) derivative.

Reduction of the nitro group to an amine.

An intramolecular Buchwald-Hartwig coupling to form the dibenzazepine scaffold. rsc.orgnih.gov

By selecting a starting material with a methyl group on the appropriate aromatic ring, this method allows for precise control over the substitution pattern of the final product.

Furthermore, direct functionalization of the 10,11-dihydro-5H-dibenz[b,f]azepine core through electrophilic aromatic substitution provides another route to introduce substituents. nih.gov While this method may sometimes lead to a mixture of isomers, the directing effects of the existing amino group and the annulated rings can favor substitution at specific positions. Careful selection of reaction conditions and reagents is necessary to achieve the desired regioselectivity for the introduction of a methyl group at the 2-position.

Introduction of Specific Substituents (e.g., Methyl, Trifluoromethyl)

The introduction of specific substituents, such as methyl or trifluoromethyl groups, is a key step in tailoring the properties of the dibenzazepine core. As outlined in the regioselective approaches, the most effective strategy is to incorporate these substituents into the precursor molecules prior to the cyclization reaction.

For the synthesis of 2-Methyl-10,11-dihydrodibenzo[b,f]azepine , a plausible synthetic route would involve the palladium-catalyzed amination between a 2-bromo- or 2-iodotoluene (B57078) derivative and an appropriately substituted aniline (B41778) or benzylamine, followed by further transformations to construct the seven-membered ring. The Buchwald-Hartwig amination has demonstrated tolerance for a variety of functional groups, including alkyl substituents on the aromatic rings. beilstein-journals.org

Similarly, the introduction of a trifluoromethyl (CF3) group , which is often used in medicinal chemistry to enhance metabolic stability and lipophilicity, can be achieved by using starting materials containing this moiety. For example, a trifluoromethyl-substituted o-nitrobenzyl chloride could be used in the three-step synthesis of dibenzazepin-10-ol derivatives to yield a product with a CF3 group on one of the phenyl rings. nih.gov

The following table summarizes the key synthetic strategies for introducing substituents on the dibenzazepine scaffold.

| Synthetic Strategy | Description | Key Reagents/Conditions | Substituent Introduction |

| Intramolecular Buchwald-Hartwig Amination | Palladium-catalyzed cyclization of a dihalo-bibenzyl precursor with an amine. | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos), Base (e.g., K2CO3). rsc.org | Substituents are present on the starting aromatic precursors. |

| Three-Step Synthesis via Nucleophilic Addition and Cyclization | Involves nucleophilic addition, nitro group reduction, and intramolecular Buchwald-Hartwig coupling. nih.gov | TDAE, Pd/C, Hydrazine hydrate, Pd(OAc)2, Xantphos, K2CO3. nih.gov | Substituents are incorporated in the initial o-nitrobenzyl chloride or 2-chlorobenzaldehyde. nih.gov |

| Electrophilic Aromatic Substitution | Direct functionalization of the pre-formed dibenzazepine core. | Varies depending on the desired substituent (e.g., Friedel-Crafts alkylation for methyl group). | Introduction of substituents onto the existing aromatic rings. |

Synthetic Applications as Building Blocks for Complex Organic Molecules

The 2-Methyl-10,11-dihydrodibenzo[b,f]azepine scaffold is a valuable building block for the synthesis of more complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the secondary amine at the 5-position provides a convenient handle for further derivatization.

A common synthetic transformation involves the reaction of the N-H group with various electrophiles. For instance, reaction with phosgene (B1210022) or a phosgene equivalent generates a carbamoyl (B1232498) chloride, which can then be reacted with a wide range of amines or alcohols to produce ureas and carbamates, respectively. lew.ro This approach has been used to synthesize a variety of derivatives, including those with piperazine (B1678402) and pyrrolidine (B122466) moieties. lew.ro

The 2-methyl-substituted dibenzazepine core can also serve as a foundational structure for the development of novel therapeutic agents. For example, the broader 10,11-dihydro-5H-dibenz[b,f]azepine framework has been utilized to create libraries of small molecules for biological screening. nih.gov By introducing various functional groups onto the aromatic rings and at the 5-position of the 2-methyl analogue, chemists can systematically explore the structure-activity relationships of new compounds. One such application is the development of selective SIRT2 inhibitors, which have potential applications in the treatment of cancer and neurodegenerative diseases. nih.gov

Furthermore, the derivatization of the 5-position with alkyl chains containing terminal functional groups allows for the construction of molecules with diverse properties. For example, the synthesis of 2-(4-Methylpiperazino)methyl-10,11-dihydro-5H-dibenz[b,f]azepine demonstrates the introduction of a more complex side chain at a different position, showcasing the versatility of the dibenzazepine core in building larger molecular architectures. prepchem.com

The following table provides examples of how the 10,11-dihydrodibenzo[b,f]azepine core, including its substituted analogues, is used as a synthetic building block.

| Starting Material | Reagents | Product Type | Application |

| 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride | 1-Phenylpiperazine, Pyrrolidine | N-substituted amides | Synthesis of new polycyclic compounds. lew.ro |

| 10,11-dihydro-5H-dibenz[b,f]azepine | Various electrophiles | Derivatized dibenzazepines | Small-molecule libraries for drug discovery (e.g., SIRT2 inhibitors). nih.gov |

| 10,11-dihydro-5H-dibenz[b,f]azepine | Dichloroethane, Acetic acid, 1-Methylpiperazine | C-substituted derivatives | Synthesis of complex side-chain functionalized molecules. prepchem.com |

Pharmacological and Biological Research Perspectives

General Overview of Biological Activities of Dibenzazepine (B1670418) Derivatives

The dibenzazepine nucleus is the foundation for a wide array of pharmacologically active molecules. rsyn.org Derivatives have been extensively studied and are associated with a broad spectrum of biological activities, including antiviral, anticancer, anti-insecticidal, and vasopressin antagonist effects. rsyn.org However, their most significant impact has been in the realm of neuropharmacology, where they form the chemical basis for several classes of drugs targeting the central nervous system (CNS). rsyn.org

Central Nervous System Modulatory Activities as Structural Analogs

The core tricyclic structure of dibenzazepine is a key pharmacophore that allows its derivatives to interact with various neuronal targets. Many established CNS drugs are structural analogs of the dibenzazepine framework. These compounds modulate the activity of neurotransmitter systems, including those involving serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), which are crucial for regulating mood, cognition, and neuronal excitability. pharmacy180.comtaylorandfrancis.com The lipophilic nature of the dibenzazepine structure facilitates crossing the blood-brain barrier, a critical feature for centrally acting drugs. nih.gov Modifications to the azepine ring and substitutions on the benzene (B151609) rings can fine-tune the pharmacological profile, leading to agents with distinct therapeutic applications. pharmacy180.com

Anticonvulsant Research Paradigms

A prominent application of dibenzazepine derivatives is in the management of epilepsy. The primary mechanism for many dibenzazepine-based anticonvulsants is the modulation of voltage-gated sodium channels (VGSCs). nih.gov By binding to these channels, the drugs stabilize the inactive state, thereby reducing sustained high-frequency neuronal firing without affecting normal neuronal transmission. This action prevents the spread of seizure activity in the brain. taylorandfrancis.comnih.gov

Key anticonvulsant drugs from this family include:

Carbamazepine (B1668303): A first-generation dibenzazepine widely used for focal seizures and neuropathic pain. nih.govdrugbank.com

Oxcarbazepine: A keto-analog of carbamazepine developed to improve tolerability. nih.gov

Eslicarbazepine acetate (B1210297): A third-generation agent that is structurally distinct at the 10,11-position, offering a different metabolic profile and potentially improved efficacy and tolerability in some patients. taylorandfrancis.comnih.gov Research has shown it is effective in patients who have not achieved adequate seizure control with carbamazepine or oxcarbazepine. nih.govnih.gov

| Compound | Primary Mechanism of Action | Key Research Finding | Reference |

|---|---|---|---|

| Carbamazepine | Blocks voltage-gated sodium channels (VGSCs) | Standard treatment for focal epilepsy; extensively metabolized to an active epoxide. | taylorandfrancis.comnih.govdrugbank.com |

| Oxcarbazepine | Blocks VGSCs; keto-analog of Carbamazepine | Developed to improve the pharmacokinetic and tolerability profile compared to Carbamazepine. | nih.gov |

| Eslicarbazepine acetate | Enhances slow inactivation of VGSCs | Structurally distinct, offering a different metabolic pathway and potential for improved tolerability and effectiveness in non-responders to other dibenzazepines. | taylorandfrancis.comnih.gov |

Antidepressant Research Directions

The dibenzazepine structure is central to the class of tricyclic antidepressants (TCAs). These compounds were among the first effective pharmacological treatments for major depressive disorder. Their primary mechanism of action involves the inhibition of the reuptake of monoamine neurotransmitters, particularly norepinephrine (NE) and serotonin (5-HT), from the synaptic cleft. pharmacy180.com This increases the concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

Structure-activity relationship (SAR) studies reveal key insights:

Side Chain: A three-carbon (propylene) chain separating the tricyclic nucleus from a basic nitrogen atom is optimal for potency. pharmacy180.com

Amine Substitution: Tertiary amines (e.g., Imipramine) are generally more potent inhibitors of 5-HT reuptake, while their secondary amine metabolites (e.g., Desipramine) are more potent inhibitors of NE reuptake. pharmacy180.com

Notable antidepressant drugs with a dibenzazepine core include Imipramine (B1671792), Desipramine, Clomipramine, and Trimipramine. rsyn.orgen-academic.com

| Compound | Amine Type | Primary Neurotransmitter Target | Reference |

|---|---|---|---|

| Imipramine | Tertiary | Serotonin (5-HT) and Norepinephrine (NE) | pharmacy180.comen-academic.com |

| Desipramine | Secondary | Norepinephrine (NE) | pharmacy180.comen-academic.com |

| Clomipramine | Tertiary | Primarily Serotonin (5-HT) | rsyn.orgdrugbank.com |

| Trimipramine | Tertiary | Serotonin (5-HT) and Norepinephrine (NE) | pharmacy180.comen-academic.com |

Anxiolytic Research Directions

The anxiolytic (anti-anxiety) properties of some dibenzazepine derivatives have also been a subject of research. Compounds like Opipramol are used for generalized anxiety disorder. drugbank.com Unlike typical TCAs, Opipramol has low affinity for monoamine reuptake transporters. Its mechanism is thought to involve high-affinity binding to sigma (σ1 and σ2) receptors, which are involved in the modulation of various neurotransmitter systems. Research into novel dibenzazepine analogs continues to explore their potential for treating anxiety. For example, studies on pyrrolo en-academic.combenzodiazepines, which are structurally related, have identified compounds with significant anxiolytic effects, believed to act via benzodiazepine (B76468) receptors. mdpi.com

Antipsychotic Research Investigations

The dibenzazepine framework is also a scaffold for several atypical antipsychotic drugs. These agents have a more complex pharmacological profile than typical antipsychotics, often involving interactions with multiple receptors, including dopamine (D2, D3) and serotonin (5-HT2A) receptors. researchgate.netnih.gov The "atypical" profile is often associated with a lower risk of extrapyramidal side effects (motor disturbances).

Research in this area focuses on optimizing the ratio of 5-HT2A to D2 receptor antagonism. A higher ratio is believed to contribute to the atypical profile and efficacy against the negative symptoms of schizophrenia. nih.govnih.gov Clozapine, a dibenzodiazepine derivative, is a key example of an atypical antipsychotic used for treatment-resistant schizophrenia. drugbank.com Ongoing research involves synthesizing new dibenzazepine derivatives and evaluating their binding affinities for dopamine and serotonin receptors to identify candidates with improved efficacy and safety profiles. researchgate.netresearchgate.net For instance, some novel benzazepine derivatives have been investigated as selective D3 receptor antagonists, which may offer antipsychotic effects with fewer motor side effects. researchgate.net

Emerging Biological Applications of Dibenzazepine Compounds

Beyond their established roles in CNS disorders, dibenzazepine derivatives are being explored for new therapeutic applications. A significant emerging area is oncology. rsyn.org Neurotropic drugs like certain dibenzazepines have a documented, though underutilized, anti-cancer side effect. nih.gov Researchers are reengineering these tricyclic structures to enhance their anti-cancer potency while removing their CNS effects. nih.gov This involves modifying the basic amine side chain, which is responsible for the neurotropic activity, to a neutral polar functional group. nih.gov Studies have shown that these modified dibenzazepines can induce apoptosis (programmed cell death) in cancer cells and have demonstrated efficacy in preclinical cancer models. nih.gov

Another area of investigation involves creating hybrid molecules that combine the dibenzazepine scaffold with other pharmacologically active groups. For instance, isoxazole (B147169) analogues of dibenzazepine have been synthesized and evaluated as potential inhibitors of enzymes like urease and tyrosinase, suggesting applications in treating ulcers and skin diseases. nih.gov Furthermore, the development of multifunctional compounds that hybridize the dibenzazepine structure with pharmacophores from other drugs is being explored for complex conditions like neuropathic pain. mdpi.com

Anticancer Research Applications

While the broader class of dibenzazepine derivatives has been investigated for potential anticancer properties, specific studies on 2-Methyl-10,11-dihydrodibenzazepine are not extensively documented. rsyn.orgnih.gov Research into related compounds, however, provides a context for potential areas of investigation. For instance, derivatives of the dibenzo[b,f]azepine scaffold have been synthesized and evaluated for their anti-cancer activities, with some showing inhibitory effects on cancer cell invasion and proliferation. researchgate.netresearchgate.net

Studies on carbamazepine, a structurally related compound, have shown it can induce apoptosis and cytotoxicity in human colon adenocarcinoma cell lines. nih.gov Furthermore, certain dibenzazepine derivatives have been found to inhibit histone deacetylases (HDACs), a mechanism relevant to cancer therapy. nih.gov The antiproliferative effects of compounds based on the 10,11-dihydro-5H-dibenz[b,f]azepine framework have been noted, particularly in the context of sirtuin inhibition, which can impact cancer cell growth. nih.govresearchgate.net

Although direct evidence is sparse, the dibenzazepine structure is recognized as a promising scaffold for the development of novel anticancer agents. researchgate.net Future research may explore whether the specific methyl substitution at the 2-position of the 10,11-dihydrodibenzazepine core confers any unique or enhanced anticancer properties.

Antioxidant Activity Studies

There is a lack of specific studies evaluating the antioxidant properties of 2-Methyl-10,11-dihydrodibenzazepine. However, the antioxidant potential of various structurally related compounds has been explored. For instance, some drugs used in the management of Type 2 diabetes, which can be structurally diverse, have been noted for their antioxidant effects. nih.gov

Research on hydroxylated benzodiazepines, which share a seven-membered ring system, has shown that the presence of a phenolic hydroxyl group can confer antioxidant activity. scielo.br Additionally, some synthetic compounds containing azo moieties have been reported to possess antioxidant properties. nih.gov

The antioxidant activity of a compound is highly dependent on its specific chemical structure, such as the presence of hydrogen-donating groups. Without direct experimental evaluation of 2-Methyl-10,11-dihydrodibenzazepine using standard assays like DPPH or ABTS, its antioxidant capacity remains unknown.

Interaction with Neurotrophin Receptors

Direct research on the interaction of 2-Methyl-10,11-dihydrodibenzazepine with neurotrophin receptors is not found in the available literature. The broader class of dibenzazepine derivatives is primarily known for its effects on the central nervous system, with many compounds acting as antidepressants or anticonvulsants. These actions are often attributed to interactions with neurotransmitter systems rather than direct engagement with neurotrophin receptors.

The potential neuroprotective effects of dibenzazepine derivatives have been noted, which could suggest a variety of underlying mechanisms that may or may not involve neurotrophin receptors. The development of selective modulators for neurotrophin receptors is an active area of research for neurodegenerative diseases, but the role of this specific compound in that context has not been established.

Sirtuin (SIRT2) Inhibitory Research

The 10,11-dihydro-5H-dibenz[b,f]azepine scaffold has been identified as a promising framework for the development of sirtuin inhibitors, particularly selective inhibitors of SIRT2. nih.govresearchgate.net Sirtuins are a class of NAD+-dependent deacetylases involved in various cellular processes, and their deregulation has been linked to diseases like cancer and neurodegeneration. nih.govresearchgate.net

A study focused on the discovery of novel SIRT2 inhibitors utilized a library of compounds based on the 10,11-dihydro-5H-dibenz[b,f]azepine scaffold. nih.govrsc.orgscispace.com This research led to the identification of hit compounds with low micromolar inhibitory activity against SIRT2 and significant selectivity over SIRT1. nih.govscispace.com For example, one hit compound demonstrated an IC50 of 18 μM against SIRT2 and exhibited antiproliferative activity in MCF-7 breast cancer cells. nih.govresearchgate.netrsc.org

While this research highlights the potential of the core 10,11-dihydro-5H-dibenz[b,f]azepine structure for SIRT2 inhibition, the specific contribution or effect of a methyl group at the 2-position has not been detailed. The following table summarizes the findings for the hit compounds from the aforementioned study on SIRT2 inhibition.

| Compound | SIRT2 IC50 (μM) | Selectivity over SIRT1 | Cellular Activity |

| Hit Compound 8 | 18 | >30-fold | Antiproliferative at 30 μM |

| Hit Compound 20 | 30 | >30-fold | Not specified |

| Data derived from studies on derivatives of the 10,11-dihydro-5H-dibenz[b,f]azepine scaffold. nih.govscispace.com |

These findings suggest that the 2-Methyl-10,11-dihydrodibenzazepine scaffold could be a valuable starting point for designing more potent and selective SIRT2 inhibitors for therapeutic applications. nih.gov

Molecular Mechanisms of Action and Target Interactions

Neurotransmitter System Modulation

Serotonin (B10506) and Norepinephrine (B1679862) Reuptake Inhibition Research

The dibenzo[b,f]azepine core is a well-established pharmacophore found in several clinically significant serotonin-norepinephrine reuptake inhibitors (SNRIs). nih.govnih.gov These agents typically exert their effects by binding to and blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), thereby increasing the synaptic availability of these neurotransmitters. nih.gov While direct studies on 2-Methyl-10,11-dihydrodibenzo[b,f]azepine are not available, research on analogous structures suggests that modifications to the dibenzo[b,f]azepine skeleton can significantly influence affinity and selectivity for these transporters. For instance, the nature and position of substituents on the aromatic rings can alter the binding pocket interactions. Future research would be necessary to determine if the 2-methyl substitution confers any SNRI activity to the 10,11-dihydrodibenzo[b,f]azepine scaffold.

Dopamine (B1211576) Receptor Interaction Mechanisms

The interaction of dibenzo[b,f]azepine derivatives with dopamine receptors is complex and varies significantly with structural modifications. Some derivatives exhibit affinity for D2-like dopamine receptors, acting as antagonists or partial agonists, a property leveraged in the treatment of various neuropsychiatric disorders. mdpi.comresearchgate.net The specific binding and functional activity at dopamine receptors are highly dependent on the substituent groups on the tricyclic system. nih.govrsc.org Without empirical data, the effect of a methyl group at the 2-position of the 10,11-dihydrodibenzo[b,f]azepine nucleus on dopamine receptor affinity remains speculative. Quantum-chemical studies on related diazepine (B8756704) structures have attempted to correlate electronic properties with D1 and D2 receptor affinity, suggesting that subtle changes in molecular structure can lead to significant changes in receptor interaction. researchgate.net

Ion Channel Modulation

Voltage-Gated Sodium Channel (VGSC) Blockade Research

A significant body of research has focused on the voltage-gated sodium channel (VGSC) blocking properties of 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide derivatives. nih.govnih.gov These compounds are investigated for their anticonvulsant effects, which are attributed to their ability to inhibit aberrant neuronal firing by blocking VGSCs. Studies on these derivatives have demonstrated that they can potently inhibit the binding of radiolabeled ligands to sodium channels and reduce sodium influx in brain synaptosomes. nih.gov The specific influence of a 2-methyl substituent on this activity has not been reported.

Calcium and Potassium Channel Modulatory Effects

Direct research on the effects of 2-Methyl-10,11-dihydrodibenzo[b,f]azepine on calcium and potassium channels is currently unavailable. The modulation of these channels is a known mechanism of action for various therapeutic agents, and the dibenzo[b,f]azepine scaffold could potentially interact with these targets. nih.govnih.govmdpi.comscbt.com However, without specific studies, any potential modulatory effects of the 2-methyl derivative on calcium or potassium channels are unknown.

Epigenetic Mechanisms and Enzyme Inhibition

Recent research has explored the potential of the 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold in targeting enzymes involved in epigenetic regulation. Specifically, novel inhibitors of SIRT2 (sirtuin 2), a class III histone deacetylase, have been developed using this chemical framework. nih.gov One study identified a hit molecule from a library of 10,11-dihydro-5H-dibenz[b,f]azepine derivatives with an IC50 of 18 μM against SIRT2 and over 30-fold selectivity compared to SIRT1. nih.gov Furthermore, a series of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates have been synthesized as histone deacetylase (HDAC) inhibitors. nih.gov These findings suggest that the dibenzo[b,f]azepine core can serve as a template for the design of enzyme inhibitors with epigenetic modulatory activity. The role of the 2-methyl substitution in this context is yet to be investigated.

Sirtuin (SIRT2) Deacetylase Inhibition Pathways

No studies were identified that specifically investigate the activity of 2-Methyl-10,11-dihydro-dibenzo[b,f]azepine as an inhibitor of Sirtuin 2 (SIRT2). Research on the 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold has led to the discovery of potent SIRT2 inhibitors; however, these molecules are typically more complex derivatives. nih.govscispace.comrsc.org For example, significant inhibitory activity has been reported for derivatives with substitutions at other positions, such as amide and nitro groups, which were identified from a compound library. nih.gov The specific contribution or effect of a methyl group at the 2-position has not been characterized.

Histone Deacetylase (HDAC) Inhibition Profiles

There is no available data detailing the histone deacetylase (HDAC) inhibition profile for 2-Methyl-10,11-dihydro-dibenzo[b,f]azepine. Studies have been conducted on other compounds incorporating the dibenzo[b,f]azepine framework, such as hydroxamate derivatives, which have shown potential as HDAC inhibitors. researchgate.netnih.gov Another study highlighted novel 5H-dibenzo[b,f]azepine derivatives as selective HDAC6 inhibitors. nih.gov However, these findings are specific to the tested derivatives and cannot be extrapolated to the 2-methyl substituted compound without direct experimental evidence.

Cellular Signaling Pathway Interventions

NF-κB Pathway Modulation

No literature is available that describes the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway by 2-Methyl-10,11-dihydro-dibenzo[b,f]azepine.

Wnt/β-Catenin Signaling Pathway Interference

There is no published research on the interference of 2-Methyl-10,11-dihydro-dibenzo[b,f]azepine with the Wnt/β-catenin signaling pathway.

Apoptotic Pathway Induction Mechanisms

The scientific literature lacks any studies demonstrating or detailing the mechanisms by which 2-Methyl-10,11-dihydro-dibenzo[b,f]azepine might induce apoptosis.

Transient Receptor Potential Ankyrin 1 (TRPA1) Receptor Agonism

No data could be located regarding the activity of 2-Methyl-10,11-dihydro-dibenzo[b,f]azepine as an agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) receptor. The TRPA1 channel is known to be activated by a wide range of compounds, but the specific compound has not been identified as one of them in the available literature. nih.govmdpi.comnih.gov

Structure Activity Relationship Sar and Computational Studies

Substituent Effects on Biological Activity of Dibenzazepines

The nature, position, and stereochemistry of substituents on the dibenzazepine (B1670418) core profoundly influence the molecule's pharmacodynamic and pharmacokinetic properties. Strategic placement of functional groups can enhance potency, selectivity, and metabolic stability. nih.govnih.gov

The introduction of a methyl group, a common tactic in medicinal chemistry, can have significant consequences for the biological activity of dibenzazepine derivatives. This "magic methyl" effect stems from its ability to alter a compound's properties in several ways. nih.gov

Conformational Effects : A methyl group can restrict the rotation of nearby bonds, locking the molecule into a more biologically active conformation. nih.gov In the dibenzazepine framework, methylation can influence the puckering of the central azepine ring, thereby affecting how the molecule fits into a target receptor.

Metabolic Blocking : Placing a methyl group at a site that is susceptible to metabolic oxidation can prevent or slow down its breakdown by metabolic enzymes (e.g., Cytochrome P450s), thereby increasing the compound's half-life and duration of action.

Enhanced Potency : Methyl groups can increase binding affinity by filling small hydrophobic pockets within the target protein. This enhanced van der Waals interaction can lead to a substantial increase in potency. nih.gov

The position of the methyl group is critical. For instance, in the case of 2-Methyl 10,11-dihydro dibenzazepine, the methyl group is located on one of the benzene (B151609) rings. Its electron-donating nature, through inductive and hyperconjugation effects, can increase the electron density of the aromatic ring, potentially influencing interactions with biological targets. stackexchange.com Studies on related heterocyclic structures have shown that the precise placement of methyl groups can result in dramatic improvements in activity. nih.gov For example, an electron-donating methyl group has been shown to be well-tolerated on the aromatic parts of the 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol scaffold during its synthesis. rsc.org

Table 1: Influence of Methyl Substitution on Biological Properties

| Feature | Influence of Methyl Group | Rationale |

| Binding Affinity | Can significantly increase | Fills hydrophobic pockets in the target protein, enhancing van der Waals forces. nih.gov |

| Metabolism | Can block metabolic pathways | Sterically hinders access of metabolic enzymes to susceptible sites. |

| Conformation | Can restrict bond rotation | Locks the molecule into a specific, potentially more active, conformation. nih.gov |

| Electronic Properties | Acts as an electron-donating group | Increases electron density in the aromatic ring via induction and hyperconjugation. stackexchange.com |

The introduction of halogens (F, Cl, Br, I) and bioisosteric groups like trifluoromethyl (CF₃) is a widely used strategy in drug design to modulate a molecule's activity. nih.gov

Halogens : Halogenation can enhance biological activity through several mechanisms. Halogens can increase lipophilicity, which may improve membrane permeability. researchgate.netresearchgate.net They can also participate in "halogen bonding," a specific type of non-covalent interaction with electron-donating atoms in a receptor's binding site, which can significantly increase binding affinity. rsc.org The effect of halogenation can be position-dependent. For instance, the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives showed that introducing a chlorine atom onto the aromatic ring was tolerated, enabling further exploration of the SAR. nih.govrsc.org Studies have consistently shown that incorporating halogen substituents can enhance metabolic stability and electronegativity, conferring advantages to the biophysical properties of compounds. researchgate.net

Trifluoromethyl (CF₃) Group : The CF₃ group is a strong electron-withdrawing group that can significantly alter the electronic properties of the aromatic ring it is attached to. It is also highly lipophilic and can serve as a metabolically stable bioisostere for other groups. In the synthesis of dibenzazepine derivatives, the presence of an electron-withdrawing trifluoromethyl group has been shown to enhance metabolic stability and pharmacokinetic properties. nih.gov

Table 2: Effects of Halogen and Trifluoromethyl Substitution

| Substituent | Key Effects | Example from Related Scaffolds |

| Chlorine (Cl) | Increases lipophilicity, can form halogen bonds, acts as a weak deactivator on the aromatic ring. rsc.org | Tolerated on the aromatic part of the dibenzazepine scaffold, allowing for further chemical modification. nih.govrsc.org |

| Trifluoromethyl (CF₃) | Strong electron-withdrawing group, increases lipophilicity, enhances metabolic stability. nih.gov | Found to enhance the biological activity and pharmacokinetic properties of heterocyclic drug molecules. nih.gov |

Conformational Analysis and Molecular Geometry Investigations

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the molecular geometry of dibenzazepine analogues. nih.govnih.gov Theoretical studies allow for the optimization of molecular structures and the calculation of key geometrical parameters. mdpi.comnih.gov Investigations into the geometry of dibenzoazepine analogues have revealed that the central seven-membered ring is very flexible. mdpi.com The distances of the nitrogen and carbon atoms of this central ring to the plane formed by the carbon atoms shared with the aromatic rings can vary widely, indicating significant non-planarity. researchgate.net This flexibility allows the molecule to adopt different shapes in response to substitution or its environment. mdpi.com

The degree of saturation in the central azepine ring has a profound impact on the molecule's conformation. In 10,11-dihydro dibenzazepines, the C10-C11 bond is a single bond, allowing for greater flexibility compared to the unsaturated parent compound, 5H-dibenzo[b,f]azepine, which contains a C10=C11 double bond. mdpi.comnih.gov

Saturated Ring (10,11-dihydro) : The absence of the double bond in the central ring of 10,11-dihydro-5H-dibenzo[b,f]azepine results in a more puckered and flexible structure. mdpi.com This flexibility means the molecule can exist in multiple conformational states. For example, variable temperature NMR studies on a derivative of 10,11-dihydro-5H-dibenz[b,f]azepine revealed the presence of four different conformational isomers at low temperatures. capes.gov.br This conformational flexibility is crucial as it allows the molecule to adapt its shape to fit optimally into a biological target.

Unsaturated Ring : The presence of the C10=C11 double bond in 5H-dibenzo[b,f]azepine introduces rigidity and leads to a more planar, though still boat-shaped, conformation of the central ring. mdpi.com This planarity can affect the mobility of electron density within the molecule. nih.gov

The flexibility of the central ring is a key parameter sensitive to substitution. nih.govmdpi.com For 10,11-dihydro-5H-dibenzo[b,f]azepine, the C10-C11 single bond length can vary from approximately 1.529 Å to 1.544 Å depending on the substituents. mdpi.com

The surrounding environment, including the solvent or the packed arrangement in a crystal lattice, can influence the molecular geometry of dibenzazepines. mdpi.comnih.gov The flexibility of the central ring makes these molecules susceptible to environmental perturbations. mdpi.com

Comparisons between computationally optimized molecular geometries (representing the gas phase) and geometries observed in the crystal state (from crystallographic databases) confirm the influence of the surrounding environment. nih.gov Packing forces within a crystal can alter the conformation of the flexible central ring. mdpi.comnih.gov Similarly, the polarity of a solvent can affect the molecular geometry and the relative stability of different conformers. jocpr.com Studies on related compounds have shown that solvent effects can change the preference for certain isomers. researchgate.net For dibenzazepines, intermolecular interactions between the drug molecule and solvent molecules can lead to structural modifications and changes in properties like electronic polarizability. jocpr.com

Table 3: Summary of Conformational Influences

| Factor | Influence on 10,11-dihydro dibenzazepine | Key Geometrical Parameter |

| Central Ring Saturation | Increases flexibility and allows for multiple conformers. mdpi.comcapes.gov.br | C10-C11 single bond length and puckering of the seven-membered ring. mdpi.com |

| Substitution | Can alter the preferred conformation and flexibility of the central ring. nih.govmdpi.com | Distances of central ring atoms (N5, C10, C11) to the plane of the fused benzene rings. researchgate.net |

| Environment (Solvent/Crystal) | Can cause changes in molecular geometry due to intermolecular forces. mdpi.comjocpr.com | Conformational angles and overall molecular shape. mdpi.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are theoretical models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of 2-substituted-10,11-dihydrodibenzazepine analogs, a QSAR model would be invaluable for predicting the activity of novel derivatives and understanding the structural requirements for a desired biological effect.

A hypothetical QSAR study on 2-Methyl-10,11-dihydrodibenzazepine and its analogs would typically involve the following steps:

Data Set Selection: A series of 10,11-dihydrodibenzazepine derivatives with varying substituents at the 2-position and their corresponding measured biological activities (e.g., receptor binding affinity, enzyme inhibition) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build a mathematical equation correlating the calculated descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Table 1: Hypothetical Descriptors for a QSAR Study of 2-Substituted-10,11-dihydrodibenzazepine Derivatives

| Descriptor Type | Examples | Potential Influence on Activity |

| Electronic | Hammett constant (σ), Dipole Moment, Partial Atomic Charges | Modulating interactions with polar residues in a target binding site. |

| Steric | Molar Refractivity (MR), Taft Steric Parameter (Es), Molecular Volume | Determining the fit within the binding pocket and potential steric clashes. |

| Hydrophobic | Partition Coefficient (logP), Hydrophobic Surface Area | Influencing membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity Indices, Shape Indices | Describing the overall size, shape, and branching of the molecule. |

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or nucleic acid. This method is instrumental in understanding the binding mode of a compound and the specific molecular interactions that stabilize the ligand-target complex.

For 2-Methyl-10,11-dihydrodibenzazepine, molecular docking studies would be crucial to:

Identify Potential Biological Targets: By docking the compound against a panel of known drug targets, potential biological activities could be predicted.

Elucidate Binding Mechanisms: Docking can reveal the specific amino acid residues involved in the binding, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The 2-methyl group's role in these interactions could be specifically analyzed. For example, it could engage in hydrophobic interactions with nonpolar residues in a binding pocket.

Explain Structure-Activity Relationships: By comparing the docking poses and interaction energies of a series of 2-substituted analogs, the observed differences in their biological activities can be rationalized at a molecular level.

A typical molecular docking workflow for 2-Methyl-10,11-dihydrodibenzazepine would involve preparing the 3D structure of the ligand and the target receptor, performing the docking simulation using software like AutoDock or Glide, and analyzing the resulting binding poses and scores. The scoring functions provide an estimate of the binding affinity.

Table 2: Potential Molecular Interactions of 2-Methyl-10,11-dihydrodibenzazepine in a Hypothetical Receptor Binding Site

| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues in the Receptor |

| Hydrophobic Interactions | Phenyl rings, Dihydroazepine ring, 2-Methyl group | Leucine, Valine, Isoleucine, Phenylalanine, Tryptophan |

| Pi-Pi Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrogen Bonding | Nitrogen atom of the azepine ring (as an acceptor) | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

In silico Drug Design and Optimization Strategies

The insights gained from QSAR and molecular docking studies can be leveraged for the rational design and optimization of novel derivatives of 2-Methyl-10,11-dihydrodibenzazepine with improved potency, selectivity, and pharmacokinetic properties.

In silico drug design strategies that could be applied include:

Structure-Based Drug Design (SBDD): If the 3D structure of a biological target is known, new analogs can be designed to fit optimally into the binding site. For instance, if a hydrophobic pocket is identified near the 2-position, analogs with different alkyl or aryl groups at this position could be designed to enhance hydrophobic interactions and, consequently, binding affinity.

Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential structural features required for activity. New compounds can then be designed to match this pharmacophore.

Fragment-Based Drug Design (FBDD): Small molecular fragments that bind to the target can be identified and then grown or linked together to create more potent lead compounds.

Optimization strategies would focus on modifying the 2-Methyl-10,11-dihydrodibenzazepine scaffold to improve its drug-like properties. This could involve introducing functional groups to enhance solubility, modulate metabolic stability, or reduce potential off-target effects. Computational tools can predict these properties (e.g., ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) to guide the design process.

Preclinical Research Models and Methodologies

In Vitro Cellular Models for Biological Activity Assessment

In vitro models provide a controlled environment to investigate the cellular and molecular effects of a compound, offering insights into its mechanism of action and potential therapeutic applications.

Cell line-based assays are a cornerstone of early preclinical research, allowing for high-throughput screening and detailed mechanistic studies. The MCF-7 human breast cancer cell line, for instance, has been instrumental in evaluating the antiproliferative activity of compounds derived from the 10,11-dihydro-5H-dibenz[b,f]azepine scaffold.

In a study focused on the discovery of novel SIRT2 inhibitors, a compound library based on the 10,11-dihydro-5H-dibenz[b,f]azepine framework was synthesized and characterized. One of the hit molecules, compound 8 , demonstrated inhibitory activity against SIRT2. Subsequent cellular assays performed on MCF-7 cells confirmed the in vitro selectivity and revealed that this compound possesses antiproliferative activity at a concentration of 30 μM.

Interactive Data Table: Biological Activity in Cell Line-Based Assays

| Compound Scaffold | Cell Line | Assay Type | Key Finding | Reference |

| 10,11-dihydro-5H-dibenz[b,f]azepine | MCF-7 | Antiproliferative Assay | A derivative (compound 8) showed antiproliferative activity at 30 μM. |

While extensive searches were conducted, no specific research studies utilizing primary neuronal cultures for the biological assessment of 2-Methyl-10,11-dihydrodibenzo[b,f]azepine were identified in the available literature. This indicates a potential area for future investigation to understand the compound's direct effects on neuronal cells.

In Vivo Animal Models for Pharmacological Evaluation

In vivo models are indispensable for understanding the complex physiological and pharmacological effects of a compound in a whole organism, providing crucial data on efficacy and potential therapeutic applications in neurological conditions.

Rodent models, particularly those for epilepsy, have been pivotal in assessing the anticonvulsant properties of derivatives of 10,11-dihydro-5H-dibenz[b,f]azepine. The maximal electroshock (MES) induced seizure model in rats is a standard method for evaluating potential antiepileptic drugs.

A study investigating a series of ester derivatives of a major metabolite of oxcarbazepine, which is structurally related to the dibenz[b,f]azepine class, evaluated their anticonvulsant properties in rats. The compounds were administered both intraperitoneally and orally, and their efficacy against MES-induced seizures was determined. Notably, the enantiomeric acetate (B1210297) (S)-12 was found to be highly potent, with an oral ED₅₀ value of 4.7 ± 0.9 mg/kg.

Another study on 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates used a mouse model of chronic cerebral hypoperfusion to evaluate their effects on vascular cognitive impairment. A specific derivative demonstrated the ability to increase cerebral blood flow, reduce cognitive impairment, and improve hippocampal atrophy.

Interactive Data Table: Pharmacological Evaluation in Rodent Models

| Compound Derivative | Animal Model | Condition | Key Finding | Reference |

| (S)-12 (Enantiomeric acetate) | Rat | MES-induced seizures | Oral ED₅₀ of 4.7 ± 0.9 mg/kg | |

| Dibenzo[b,f]azepine hydroxamate | Mouse | Vascular cognitive impairment | Increased cerebral blood flow, attenuated cognitive impairment |

Despite a thorough review of the scientific literature, no studies were found that employed zebrafish models for the comparative pharmacological evaluation of 2-Methyl-10,11-dihydrodibenzo[b,f]azepine. The use of zebrafish in pharmacology is a growing field, and such models could offer valuable insights in the future.

Advanced Preclinical Study Designs for Efficacy Assessment

Information regarding specific advanced preclinical study designs for the efficacy assessment of 2-Methyl-10,11-dihydrodibenzo[b,f]azepine is not detailed in the currently available research. The development of such designs would be a critical next step in advancing the preclinical to clinical translation of this compound.

Methodological Considerations for Addressing Contradictory Findings in Preclinical Models

Discrepancies in findings from preclinical studies are a common challenge in drug discovery and development. Addressing these contradictions is crucial for making informed decisions about the therapeutic potential of a compound. A systematic approach to investigating the source of variability is essential. Key methodological areas to consider include the experimental design, biological variables, and data analysis.

One of the primary sources of variation stems from the design of preclinical studies. Differences in the animal models used, such as species, strain, sex, and age, can significantly influence experimental outcomes. For instance, metabolic pathways and receptor pharmacology can vary considerably between different rodent strains, leading to divergent results. Furthermore, the lack of standardization in experimental protocols, including the route of administration and the formulation of the test compound, can introduce variability.

To mitigate these issues, a multi-laboratory study design can be a powerful tool. By conducting experiments in multiple independent laboratories with standardized protocols, it is possible to assess the robustness and generalizability of the findings. This approach helps to distinguish between true biological effects and laboratory-specific artifacts.

Another critical aspect to consider is the characterization of the test compound itself. The purity, stability, and formulation of 2-Methyl-10,11-dihydrodibenzo[b,f]azepine could differ between studies, leading to inconsistent results. Therefore, rigorous analytical chemistry is necessary to ensure the quality and consistency of the compound being tested.

Analytical Methodologies in 2 Methyl 10,11 Dihydro Dibenzazepine Research

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopy is fundamental to the characterization of newly synthesized dibenzazepine (B1670418) derivatives, providing unambiguous confirmation of their chemical structure. lew.ro Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely employed. lew.rorsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Methyl 10,11-dihydro dibenzazepine. Both ¹H-NMR and ¹³C-NMR spectra provide detailed information about the carbon-hydrogen framework.

¹H-NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For the 10,11-dihydrodibenzo[b,f]azepine core, key signals include those from the aromatic protons on the two benzene (B151609) rings and the aliphatic protons of the ethylene (B1197577) bridge at the 10 and 11 positions. rsc.org The methyl group at the 2-position would produce a characteristic singlet in the upfield region. The integration of these signals corresponds to the number of protons in each environment, while spin-spin coupling patterns, governed by the n+1 rule, reveal adjacent non-equivalent protons. docbrown.info

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. It distinguishes between aromatic, aliphatic, and methyl carbons based on their chemical shifts (δ), quoted in parts per million (ppm). rsc.org The spectrum for this compound would show distinct signals for the methyl carbon, the two aliphatic carbons of the dihydro bridge, and the various aromatic carbons, including the substituted and unsubstituted positions on the benzene rings.

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for a 10,11-dihydro-5H-dibenz[b,f]azepine Scaffold Note: Data is representative of the core structure and may vary slightly for the 2-methyl derivative. Data derived from similar structures reported in literature. rsc.org

| Atom Type | Technique | Expected Chemical Shift (δ) in ppm | Description |

| Aliphatic Protons | ¹H NMR | ~ 2.9 - 3.2 | Singlet or multiplet corresponding to the four protons on the -CH₂-CH₂- bridge (positions 10 and 11). |

| Aromatic Protons | ¹H NMR | ~ 6.9 - 7.4 | Complex multiplets corresponding to the protons on the two benzene rings. |

| Methyl Protons | ¹H NMR | ~ 2.3 | A singlet corresponding to the -CH₃ group at the 2-position. |

| N-H Proton | ¹H NMR | ~ 8.5 | A broad singlet for the amine proton at position 5, which may vary. |

| Aliphatic Carbons | ¹³C NMR | ~ 34 - 36 | Signals for the C10 and C11 carbons of the ethylene bridge. |

| Aromatic Carbons | ¹³C NMR | ~ 120 - 143 | Multiple signals corresponding to the carbons of the fused benzene rings. |

| Methyl Carbon | ¹³C NMR | ~ 20 - 22 | Signal for the methyl group carbon. |

IR spectroscopy and Mass Spectrometry provide complementary data for structural confirmation. IR identifies functional groups present in the molecule, while MS determines the molecular weight and provides information on the molecule's fragmentation pattern.

Infrared (IR) Spectroscopy: IR spectra are used to identify the characteristic vibrational frequencies of chemical bonds within a molecule. For this compound, key absorption bands would include N-H stretching for the secondary amine, aromatic C-H stretching, aliphatic C-H stretching from the methyl and ethylene bridge groups, and C=C stretching vibrations from the aromatic rings. rsc.orgscispace.com

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and formula of a compound. researchgate.net Electrospray Ionization (ESI) is a soft ionization technique commonly used for dibenzazepine derivatives, which typically forms a protonated molecular ion [M+H]⁺. lew.ro High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, allowing for the confirmation of the elemental composition. rsc.org The fragmentation pattern observed in the mass spectrum provides structural information, as specific fragments are characteristic of the dibenzazepine core. lew.roresearchgate.net

Interactive Table: Key Spectroscopic Data for Characterization

| Technique | Feature | Expected Value / Observation | Significance |

| IR Spectroscopy | N-H Stretch | ~ 3300 - 3500 cm⁻¹ | Confirms presence of the secondary amine functional group. |

| IR Spectroscopy | Aromatic C-H Stretch | ~ 3000 - 3100 cm⁻¹ | Indicates the presence of the aromatic benzene rings. |

| IR Spectroscopy | Aliphatic C-H Stretch | ~ 2850 - 3000 cm⁻¹ | Confirms the -CH₂-CH₂- bridge and -CH₃ group. |

| Mass Spectrometry (ESI) | Molecular Ion Peak | m/z corresponding to [C₁₅H₁₅N + H]⁺ | Confirms the molecular weight of the compound. |

| Mass Spectrometry (ESI) | Fragmentation | Loss of specific fragments | Provides structural information and confirms the dibenzazepine core. |

Chromatographic Techniques for Quantitative Analysis and Purity Assessment

Chromatographic methods are the cornerstone for separating this compound from impurities, metabolites, or other compounds in a mixture, as well as for precise quantification. nih.govresearchgate.net

HPLC is the most widely used chromatographic technique for the analysis of dibenzazepine derivatives due to its versatility and high resolution. omicsonline.org UFLC, a variant of HPLC, utilizes smaller particle size columns to achieve faster analysis times without compromising separation efficiency. nih.gov

A typical method involves a reversed-phase C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. lew.ronih.gov Detection is often performed using a UV-VIS detector, as the aromatic rings in the dibenzazepine structure exhibit strong UV absorbance. lew.ro Method validation ensures that the technique is accurate, precise, reproducible, and specific for the intended analysis. nih.gov

Gas Chromatography is another powerful technique for separating and analyzing volatile compounds. omicsonline.org For dibenzazepine derivatives, which may have limited volatility due to their molecular weight and polarity, chemical derivatization is often employed prior to GC analysis. jfda-online.com This process converts the analyte into a more volatile and thermally stable form, for instance, through silylation or acylation, which improves chromatographic behavior and detection. jfda-online.com The GC system uses a carrier gas (e.g., helium or nitrogen) as the mobile phase and a capillary column coated with a stationary phase to perform the separation. omicsonline.org

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for highly sensitive and selective quantitative analysis. nih.govnih.gov This hyphenated technique combines the superior separation capabilities of HPLC with the definitive detection and structural confirmation of mass spectrometry. omicsonline.org

In this setup, the analyte is first separated by HPLC and then introduced into the mass spectrometer, typically via an Electrospray Ionization (ESI) source. The mass spectrometer, often a triple quadrupole instrument, is operated in Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting the protonated parent ion in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This process provides exceptional selectivity and allows for quantification at very low concentrations, with lower limits of quantification (LLOQ) often in the ng/mL range. nih.govnih.gov

Interactive Table: Typical Parameters for an LC-MS/MS Method for Dibenzazepine Derivatives Note: Parameters are representative and would require optimization for this compound. Data derived from methods for related compounds. nih.govresearchgate.net

| Parameter | Typical Condition |

| Chromatography | HPLC or UFLC |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 2.5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 0.2 - 0.5 mL/min |

| Mass Spectrometry | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Linearity Range | e.g., 0.5 - 500 ng/mL |

| LLOQ | e.g., 0.5 ng/mL |

| Precision & Accuracy | < 15% RSD (Relative Standard Deviation) & 85-115% |

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) serves as a robust and efficient analytical tool for the quantitative analysis of compounds, including dibenzazepine derivatives. nih.gov An advancement of traditional Thin Layer Chromatography (TLC), HPTLC utilizes high-quality plates with finer particle sizes for the stationary phase, leading to enhanced resolution and lower limits of detection. nih.govacclmp.com This technique is particularly valuable in pharmaceutical analysis for purity control and quantification. nih.gov

For the analysis of dibenzazepine derivatives structurally similar to this compound, specific HPTLC methods have been developed. For instance, a validated method for the quantitative determination of carbamazepine (B1668303), a related compound, employs silica (B1680970) gel 60 F254 TLC plates as the stationary phase. researchgate.net The separation is achieved using a mobile phase consisting of ethyl acetate-toluene-methanol in a 5.0:4.0:1.0 (v/v/v) ratio, with quantification performed via densitometric analysis. researchgate.net Another study on dibenzoazepine derivatives utilized a reversed-phase system (RP-18) with a methanol-buffer solution (pH 8.5) in a 19:1 ratio as the eluent, demonstrating the versatility of HPTLC in separating these compounds. nih.gov The automation and scanning capabilities of modern HPTLC systems allow for reproducible and accurate quantitative measurements, making it a powerful technique in drug analysis. acclmp.comresearchgate.net

Table 1: HPTLC Methodologies for Related Dibenzazepine Compounds

| Parameter | Method 1 (Carbamazepine) | Method 2 (Dibenzazepine Derivatives) |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 | RP-18 |

| Mobile Phase | Ethyl acetate-toluene-methanol (5:4:1 v/v/v) researchgate.net | Methanol-buffer solution pH 8.5 (19:1) nih.gov |

| Detection | Densitometric analysis researchgate.net | Not specified |

Micellar Electrokinetic Chromatography

Micellar Electrokinetic Chromatography (MEKC) is a capillary electrophoresis technique used for the separation of both neutral and charged molecules. It has been effectively applied to the analysis of various pharmaceutical compounds, including those with structures related to this compound. Various methods, including MEKC, have been utilized for the qualitative and quantitative analysis of the related compound carbamazepine in biological samples. nih.govresearchgate.netresearchgate.net

In a typical MEKC method for separating benzodiazepines, which share some structural similarities with dibenzazepines, the separation buffer often consists of an aqueous solution containing a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to form micelles. nih.gov For instance, a method was developed using a separation buffer of aqueous glycine (B1666218) and triethanolamine (B1662121) (pH 9.0), with SDS as the surfactant and methanol (B129727) as an organic modifier. nih.gov The concentrations of these components are optimized to achieve baseline separation of the target analytes. nih.gov Another study on benzodiazepine (B76468) antiepileptics developed a fast and reliable MEKC method using a separation buffer composed of borate (B1201080) (pH 9.5), 18 mM SDS, and 14% acetonitrile as an organic modifier. nih.gov This method proved sensitive enough for clinical use, with a precision of less than 3%. nih.gov The within-day reproducibility for migration times and peak areas can be as low as 0.3-0.5% and 1.7-1.9%, respectively, demonstrating the method's reliability. nih.gov

Table 2: MEKC Methodologies for Related Compound Classes

| Parameter | Method 1 (Benzodiazepines) | Method 2 (Benzodiazepine Antiepileptics) |

|---|---|---|

| Surfactant | Sodium Dodecyl Sulfate (SDS) nih.gov | Sodium Dodecyl Sulfate (SDS) nih.gov |

| Buffer System | 75 mM glycine-250 mM triethanolamine (pH 9.0) nih.gov | Borate (pH 9.5) nih.gov |

| Organic Modifier | 20% v/v Methanol nih.gov | 14% Acetonitrile nih.gov |

| Precision (RSD) | <0.5% (migration time), <1.9% (peak area) nih.gov | <3% nih.gov |

Sample Preparation and Extraction Techniques (e.g., Solid Phase Extraction)

The accurate quantification of this compound and related compounds in biological matrices like plasma or urine necessitates effective sample preparation to remove interfering substances. nih.govijnc.ir Solid Phase Extraction (SPE) is a widely favored and extensively employed technique for this purpose. ijnc.irunibo.it SPE utilizes a solid sorbent to isolate analytes from a complex sample matrix. The general process involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analytes of interest. nih.gov

For dibenzazepine derivatives such as carbamazepine and its metabolites, SPE methods have been developed using C18 or polymeric reversed-phase sorbents. nih.govlcms.cz An SPE-HPLC method for carbamazepine and its metabolites in human plasma used a C18 Bakerbond-BDC analytical column for separation after extraction. nih.govresearchgate.net The recoveries from spiked plasma samples were quantitative, with a coefficient of variation below 3.83%. nih.govresearchgate.net Another approach for analyzing tricyclic antidepressants in plasma involves protein precipitation followed by SPE. lcms.cz In one method, 150 µL of acetonitrile containing an internal standard is added to 50 µL of plasma to precipitate proteins. lcms.cz After centrifugation, the supernatant can be further processed or directly analyzed. lcms.cz